3-Hydroxyisovaleryl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

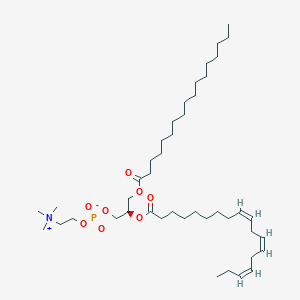

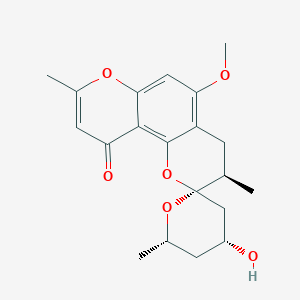

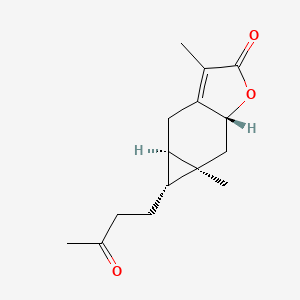

3-hydroxyisovaleryl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-hydroxyisovaleric acid. It has a role as a mouse metabolite. It is a 3-hydroxy fatty acyl-CoA, a hydroxybutanoyl-CoA and a methylbutanoyl-CoA. It derives from a butyryl-CoA and a 3-hydroxyisovaleric acid. It is a conjugate acid of a 3-hydroxyisovaleryl-CoA(4-).

Wissenschaftliche Forschungsanwendungen

Biomarker for Biotin Status

3-Hydroxyisovaleryl-CoA is linked to biotin status in humans. A study by Horvath et al. (2010) found that the plasma concentration of 3-hydroxyisovaleryl carnitine (a derivative of 3-Hydroxyisovaleryl-CoA) increases with biotin deficiency, suggesting its potential as a biomarker for biotin status in various clinical situations (Horvath et al., 2010).

Metabolic Engineering and Biopolymer Production

Engineering of Escherichia coli for biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) involves the metabolism of 3-Hydroxyisovaleryl-CoA. This process, reported by Srirangan et al. (2016), demonstrates the potential for industrial applications in producing biodegradable plastics from unrelated carbon sources like glucose or glycerol (Srirangan et al., 2016).

Study of Inborn Metabolic Disorders

3-Hydroxyisovaleryl-CoA plays a role in the study of inborn metabolic disorders. Gibson et al. (1988) reviewed cases of 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, an inborn error of leucine catabolism, where the urinary organic acid profile includes elevated concentrations of 3-hydroxyisovaleric acids, providing insights into the diagnosis and understanding of such metabolic disorders (Gibson et al., 1988).

Understanding the Effects of Biotin Deficiency

Research by Mock et al. (2011) indicates that urinary excretion of 3-hydroxyisovaleryl carnitine increases in response to a leucine challenge in humans with marginal biotin deficiency. This study underlines the importance of 3-Hydroxyisovaleryl-CoA in understanding the metabolic responses and potential diagnostic approaches in biotin deficiency contexts (Mock et al., 2011).

Redox Homeostasis and Pathomechanism of Disorders

Leipnitz et al. (2015) explored the role of 3-Hydroxyisovaleryl-CoA in the context of redox homeostasis, suggesting its involvement in the pathomechanism of brain and liver alterations in 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency. This study highlights its potential role in understanding and addressing neurological symptoms and hepatopathy in metabolic disorders (Leipnitz et al., 2015).

Eigenschaften

Produktname |

3-Hydroxyisovaleryl-CoA |

|---|---|

Molekularformel |

C26H44N7O18P3S |

Molekulargewicht |

867.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-3-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O18P3S/c1-25(2,20(37)23(38)29-6-5-15(34)28-7-8-55-16(35)9-26(3,4)39)11-48-54(45,46)51-53(43,44)47-10-14-19(50-52(40,41)42)18(36)24(49-14)33-13-32-17-21(27)30-12-31-22(17)33/h12-14,18-20,24,36-37,39H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t14-,18-,19-,20+,24-/m1/s1 |

InChI-Schlüssel |

PEVZKILCBDEOBT-CITAKDKDSA-N |

Isomerische SMILES |

CC(C)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CC(C)(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-4,10-diol](/img/structure/B1251378.png)

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)